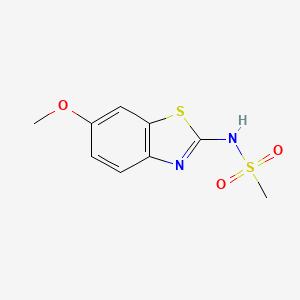

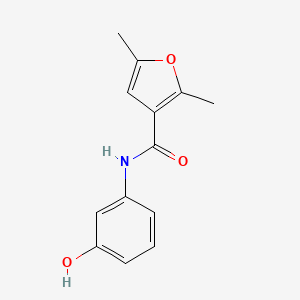

N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including structures similar to N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide, involves selective mesylation techniques and reactions with carboxylic acids. For instance, the use of 1H-Benzotriazol-1-yl methanesulfonate has been shown to be effective in differentiating amino groups for selective mesylation, offering insights into the synthesis approach for related compounds (Kim et al., 1999). Additionally, Methanesulfonic acid/SiO2 has been found as an efficient combination for synthesizing aromatic and aliphatic benzothiazoles from carboxylic acids, which might be applicable in synthesizing the compound of interest (Sharghi & Asemani, 2009).

Molecular Structure Analysis

The molecular and supramolecular structures of related N-substituted methanesulfonamide derivatives have been studied, highlighting the impact of the sulfonamide group on the overall molecular conformation and hydrogen bonding patterns. Such studies provide a foundation for understanding the molecular structure of N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide (Jacobs et al., 2013).

Chemical Reactions and Properties

Reactions involving methanesulfonates, such as the synthesis of methoxydiorganotin methanesulfonates through the Arbuzov rearrangement, are crucial for understanding the chemical behavior of sulfonamide derivatives. These reactions provide insights into potential pathways for synthesizing and modifying N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide and its derivatives (Narula et al., 1999).

Physical Properties Analysis

The solubility of carbon dioxide in methanesulfonate-based ionic liquids, as investigated in studies, can provide indirect insights into the physical properties of sulfonamide derivatives. Such studies help understand the solubility and interaction of N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide with various gases and solvents (진유란 et al., 2012).

Chemical Properties Analysis

The reactivity of benzothiazole and methanesulfonamide derivatives, such as the formation and reaction of N-acyl and N-methanesulfonyl derivatives, provides a basis for understanding the chemical properties of N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide. Studies on the synthesis and reactions of these derivatives help elucidate the chemical behavior and potential reactivity of the compound (Hoshino et al., 2001).

Applications De Recherche Scientifique

Antitumor Activity

Research on related methanesulfonamide compounds has shown significant antitumor activity in animal tumor systems. For instance, methanesulfonamide derivatives have been evaluated in clinical trials for their antitumor effects, highlighting their potential in cancer treatment. The toxic effects observed, such as leukopenia and thrombocytopenia, indicate the need for careful dose management. However, evidence of antitumor activity in patients suggests these compounds warrant further investigation in phase II studies for their therapeutic potential (Von Hoff Dd et al., 1978).

Pharmacokinetics and Drug Efficacy

The pharmacokinetics of compounds similar to N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide, such as CI‐912, have been studied in adults with refractory partial seizures. These studies help understand how the drug is metabolized and its efficacy in treating specific conditions. The pharmacokinetic profiles suggest varying clearances and offer insights into the best dosage strategies for achieving therapeutic effects without significant toxicity (J. Wagner et al., 1984).

Neurological and Cognitive Effects

Research into the effects of related compounds on cognitive and neurological functions has provided valuable insights. For example, zonisamide (l,2‐benzisoxazole‐3‐methane‐sulfonamide; CI‐912) has been evaluated for its impact on cognitive functions in patients with refractory partial seizures. These studies highlight the need to balance therapeutic benefits against potential cognitive side effects, offering a foundation for further research into optimizing therapeutic strategies for neurological conditions (S. Berent et al., 1987).

Environmental and Occupational Exposure

Benzothiazoles, including compounds with similar structures to N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide, have been detected in various environments, indicating potential exposure risks. Studies on the presence of benzothiazoles in indoor air emphasize the importance of monitoring these compounds to assess inhalation exposure and its implications for human health. Such research underscores the need for understanding the environmental presence of chemical compounds and their potential impact on health (Yanjian Wan et al., 2016).

Propriétés

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S2/c1-14-6-3-4-7-8(5-6)15-9(10-7)11-16(2,12)13/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDKSDYHSGJTGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)

![3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5506378.png)

![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)

![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)

![3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5506402.png)

![(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid](/img/structure/B5506413.png)

![ethyl 4-[(4-ethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5506420.png)

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)

![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)